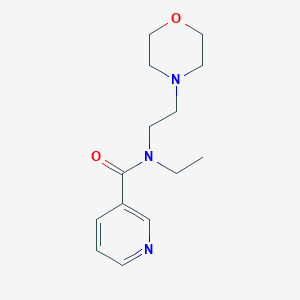![molecular formula C20H24ClN3O B5292884 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA is a piperazine derivative and belongs to a class of compounds known as psychoactive drugs.
作用机制
CPCA acts as a dopamine D3 receptor antagonist, which means that it blocks the binding of dopamine to its receptor and inhibits its downstream signaling pathways. This leads to a decrease in the release of dopamine in the brain, which is associated with the reward system and addiction. CPCA also inhibits the uptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, which increases their concentration in the synaptic cleft and prolongs their effects.
Biochemical and Physiological Effects:
CPCA has been shown to produce a range of biochemical and physiological effects, including the inhibition of dopamine release in the brain, the inhibition of monoamine neurotransmitter uptake, and the modulation of the reward system. These effects are associated with the potential therapeutic applications of CPCA in the treatment of drug addiction, depression, and anxiety.
实验室实验的优点和局限性
CPCA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. Another advantage is its ability to inhibit the uptake of monoamine neurotransmitters, which makes it a potential candidate for the treatment of depression and anxiety. However, one limitation is the lack of information on the long-term effects of CPCA on the brain and behavior, which requires further research.
未来方向
There are several future directions for the research on CPCA, including the development of new psychoactive compounds based on its scaffold, the investigation of its potential therapeutic applications in neuropsychiatric disorders, and the elucidation of its long-term effects on the brain and behavior. Other future directions include the exploration of its pharmacokinetic and pharmacodynamic properties, the identification of its molecular targets, and the optimization of its synthesis method for large-scale production.
Conclusion:
In conclusion, CPCA is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA acts as a dopamine D3 receptor antagonist and inhibits the uptake of monoamine neurotransmitters, which makes it a potential candidate for the treatment of drug addiction, depression, and anxiety. CPCA has several advantages and limitations for lab experiments, and there are several future directions for its research, including the development of new psychoactive compounds, the investigation of its therapeutic applications, and the elucidation of its long-term effects.
合成方法
CPCA can be synthesized through various methods, including the reaction of 4-chlorobenzyl chloride with piperazine, followed by the reaction of the resulting compound with 2-phenylethylamine and acetic anhydride. Another method involves the reaction of 4-chlorobenzylamine with 2-phenylethylchloroformate, followed by the reaction of the resulting compound with piperazine and acetic anhydride. Both methods result in the formation of CPCA as a white crystalline powder.
科学研究应用
CPCA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CPCA has been shown to act as a potent and selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other neuropsychiatric disorders. In pharmacology, CPCA has been shown to inhibit the uptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, which makes it a potential candidate for the treatment of depression and anxiety. In medicinal chemistry, CPCA has been used as a scaffold for the development of new psychoactive compounds with improved pharmacological properties.
属性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-6-8-19(9-7-18)24-14-12-23(13-15-24)16-20(25)22-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBYZXLPJUDIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol hydrochloride](/img/structure/B5292808.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5292810.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5292815.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl propionate](/img/structure/B5292819.png)
![N-{[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methyl}acetamide](/img/structure/B5292832.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylacetamide](/img/structure/B5292847.png)
![N-ethyl-N-({3-[(2-propylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5292851.png)


![7-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292871.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5292877.png)
![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)
![4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)
![3-[(dimethylamino)methyl]-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-3-piperidinol](/img/structure/B5292909.png)